

Hymenialdisine: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine is a marine-derived pyrroloazepine alkaloid originally isolated from sponges of the genera Hymeniacidon, Axinella, and Stylissa.[1][2] It has garnered significant interest in the scientific community due to its potent and broad-spectrum inhibitory activity against a range of protein kinases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **Hymenialdisine**, with a focus on its interactions with critical signaling pathways. Detailed experimental methodologies and data are presented to support further research and drug development efforts.

Chemical Structure and Properties

Hymenialdisine possesses a unique tricyclic structure, featuring a brominated pyrrolo[2,3-c]azepin-8-one core linked to a 2-amino-1H-imidazol-5(4H)-one moiety.

Table 1: Chemical and Physical Properties of Hymenialdisine



Property	Value	Source
Chemical Formula	C11H10BrN5O2	INVALID-LINK
Molecular Weight	324.13 g/mol	INVALID-LINK
IUPAC Name	(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one	INVALID-LINK
CAS Number	82005-12-7	INVALID-LINK
Melting Point	>250 °C (decomposes)	[Various Suppliers]
Solubility	Soluble in DMSO (up to 10 mM)	[Various Suppliers]
logP (computed)	-0.7	INVALID-LINK
pKa (experimental)	Not available in the searched literature.	

Table 2: Spectroscopic Data for **Hymenialdisine**



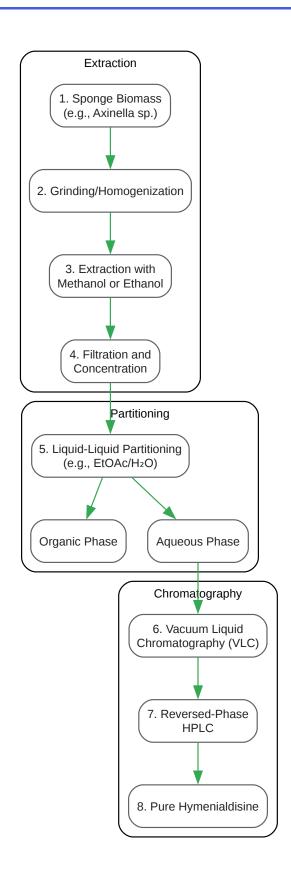
Spectroscopic Technique	Data
¹ H NMR	Specific chemical shift data is not readily available in tabular format in the searched literature. Structure elucidation was confirmed using NMR.
¹³ C NMR	Specific chemical shift data is not readily available in tabular format in the searched literature. Structure elucidation was confirmed using NMR.
Infrared (IR) Spectroscopy	Specific peak assignments are not detailed in the searched literature, but would be expected to show characteristic absorptions for N-H, C=O, C=C, and C-N bonds.
Mass Spectrometry (MS)	The fragmentation pattern has been studied, though a detailed list of m/z values and their assignments is not readily available in the searched literature.

Experimental Protocols Isolation of Hymenialdisine from Marine Sponges

The following is a generalized protocol for the isolation of **Hymenialdisine** from marine sponges such as Axinella sp. or Stylissa massa, based on literature reviews.[3][4]

Workflow for **Hymenialdisine** Isolation





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Caption: Workflow for the isolation of Hymenialdisine.



Methodology:

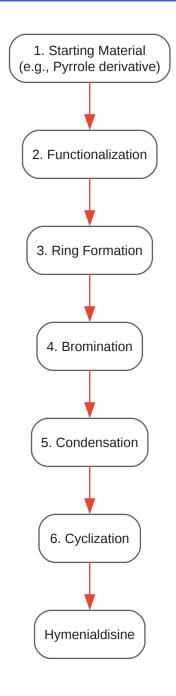
- Collection and Preparation: Collect the marine sponge (e.g., Axinella sp.) and freeze-dry or air-dry the biomass. Grind the dried sponge into a fine powder.
- Extraction: Extract the powdered sponge material exhaustively with an organic solvent such as methanol or a methanol/dichloromethane mixture at room temperature.
- Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the
 resulting residue between ethyl acetate and water. The aqueous layer, which contains the
 more polar compounds including Hymenialdisine, is collected.
- Preliminary Chromatography: Subject the aqueous extract to vacuum liquid chromatography (VLC) or column chromatography on a C18-functionalized silica gel. Elute with a stepwise gradient of methanol in water.
- High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing
 Hymenialdisine by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid as a mobile phase modifier.
- Characterization: Confirm the identity and purity of the isolated **Hymenialdisine** using spectroscopic methods (NMR, MS) and by comparison with literature data.

Total Synthesis of Hymenialdisine

Several total syntheses of **Hymenialdisine** have been reported. A concise 6-step synthesis with a 44% overall yield has been described.[3] The following is a generalized workflow based on such synthetic strategies.

Workflow for **Hymenialdisine** Total Synthesis





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Caption: Generalized workflow for the total synthesis of **Hymenialdisine**.

A detailed step-by-step protocol for the total synthesis is highly dependent on the specific synthetic route chosen and is beyond the scope of this guide. Researchers are encouraged to consult the primary literature for detailed experimental procedures.

Kinase Inhibition Assay



The following is a representative protocol for an in vitro radioactive kinase assay to determine the IC₅₀ of **Hymenialdisine** against a specific kinase.

Methodology:

- Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a
 suitable substrate (e.g., a peptide or protein), and a kinase buffer (typically containing MgCl₂,
 ATP, and a buffering agent like HEPES).
- Inhibitor Addition: Add varying concentrations of **Hymenialdisine** (dissolved in DMSO) to the reaction mixture. Include a control with DMSO alone.
- Initiation of Reaction: Start the kinase reaction by adding [y-32P]ATP.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
- Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose paper or membrane. Wash the paper to remove unincorporated [y-32P]ATP.
- Quantification: Quantify the amount of incorporated ³²P into the substrate using a scintillation counter or phosphorimager.
- Data Analysis: Calculate the percentage of kinase activity inhibition for each Hymenialdisine concentration relative to the control. Determine the IC₅₀ value by fitting the data to a doseresponse curve.

Biological Activity and Signaling Pathways

Hymenialdisine is a potent, ATP-competitive inhibitor of several protein kinases. Its inhibitory activity against key kinases involved in cell cycle regulation, inflammation, and neurodegeneration has been extensively studied.

Table 3: Inhibitory Activity (IC50) of Hymenialdisine against Various Kinases



Kinase Target	IC50 (nM)
MEK1	6
GSK-3β	10
Cdk1/cyclin B	22
Cdk5/p25	28
CK1	35
Cdk2/cyclin A	40
Cdk2/cyclin E	70
ASK-y	80
Cdk3/cyclin E	100
Erk1	470
РКСу	500
Cdk4/cyclin D1	600
Cdk6/cyclin D2	700
ΡΚCα	700

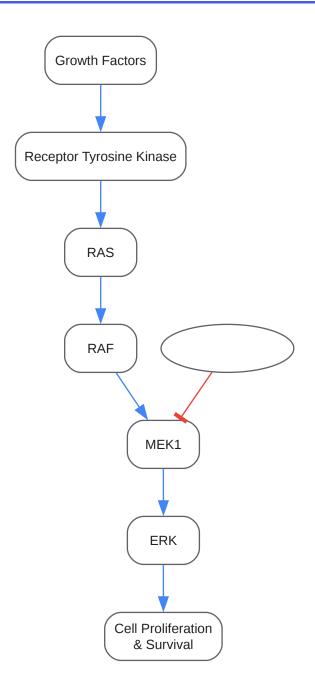
Data compiled from various sources.

Inhibition of the MAPK/ERK Pathway

Hymenialdisine is a potent inhibitor of MEK1, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. By inhibiting MEK1, **Hymenialdisine** prevents the phosphorylation and activation of its downstream target, ERK. This pathway is crucial for cell proliferation and survival.

MAPK/ERK Signaling Pathway Inhibition by Hymenialdisine





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Caption: Hymenialdisine inhibits the MAPK/ERK pathway by targeting MEK1.

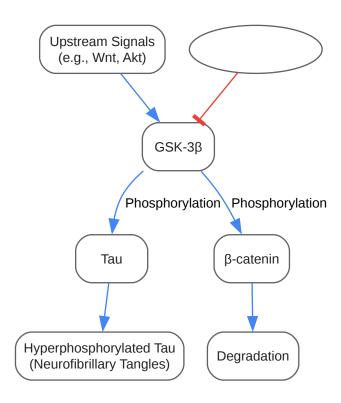
Inhibition of the GSK-3β Pathway

Hymenialdisine is a potent inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β), a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell fate, and neuronal function. Dysregulation of GSK-3 β is implicated in neurodegenerative



diseases such as Alzheimer's, where it contributes to the hyperphosphorylation of the tau protein. **Hymenialdisine** has been shown to block the phosphorylation of tau.

GSK-3ß Signaling Pathway Inhibition by Hymenialdisine



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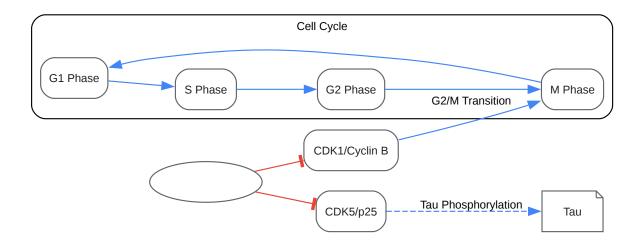
Caption: **Hymenialdisine** inhibits GSK-3\beta, preventing downstream phosphorylation events.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Progression

Hymenialdisine inhibits several cyclin-dependent kinases (CDKs), which are essential for the regulation of the cell cycle. By inhibiting complexes such as CDK1/Cyclin B and CDK5/p25, **Hymenialdisine** can arrest the cell cycle and induce apoptosis. The inhibition of CDK5/p25 is also relevant in the context of neurodegeneration, as this complex is involved in the hyperphosphorylation of tau.

CDK-Mediated Cell Cycle Inhibition by **Hymenialdisine**





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Caption: **Hymenialdisine** inhibits key CDKs, affecting cell cycle progression and neuronal processes.

Conclusion

Hymenialdisine is a valuable natural product with significant potential as a pharmacological tool and a lead compound for drug discovery. Its ability to potently and broadly inhibit protein kinases, particularly those involved in cancer, inflammation, and neurodegenerative diseases, makes it a subject of ongoing research. This technical guide has summarized the key chemical and biological features of **Hymenialdisine**, providing a foundation for further investigation into its therapeutic applications. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of future studies aimed at unlocking the full potential of this remarkable marine-derived molecule.

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